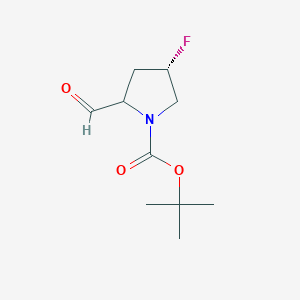
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a fluorine atom, and a formyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like DMF and POCl3.
tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butyl alcohol and an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach offers advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties. The tert-butyl ester group can provide steric hindrance, affecting the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-fluoropyrrolidine-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
tert-Butyl 2-formylpyrrolidine-1-carboxylate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
tert-Butyl (4S)-4-chloro-2-formylpyrrolidine-1-carboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and stability .
Uniqueness
tert-Butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a formyl group on the pyrrolidine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H16FNO3 |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
tert-butyl (4S)-4-fluoro-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8?/m0/s1 |
InChI Key |
PABLOPMZCFQFHB-JAMMHHFISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1C=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


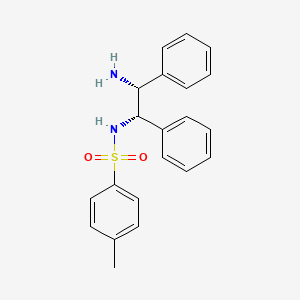
![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
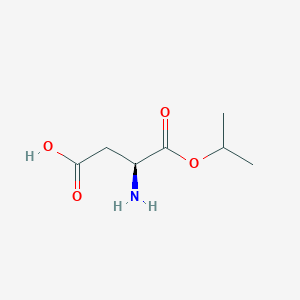
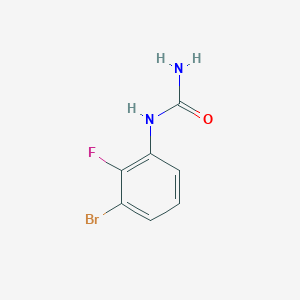
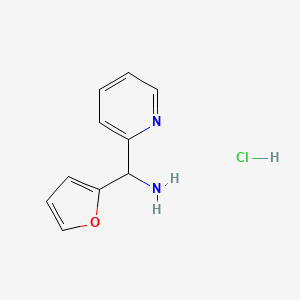
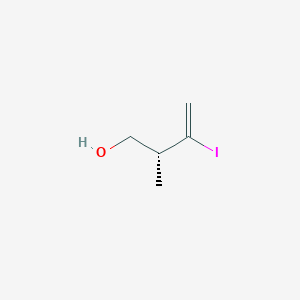
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
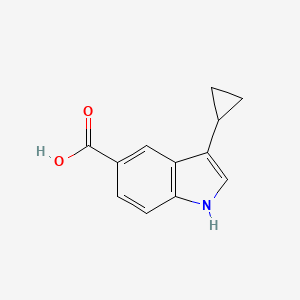
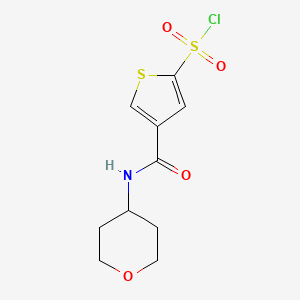
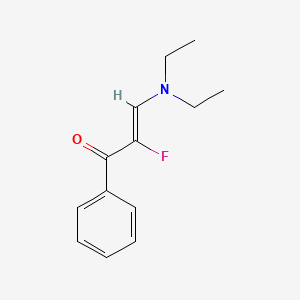

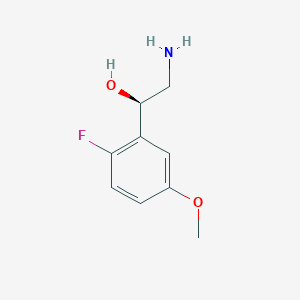
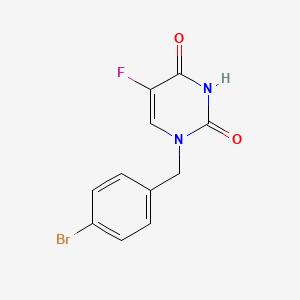
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
